![molecular formula C24H28Cl2N6O3 B1663705 Jnj 28871063 盐酸盐](/img/structure/B1663705.png)
Jnj 28871063 盐酸盐
描述
JNJ 28871063 盐酸盐是一种口服有效的、高度选择性的、ATP 竞争性泛 ErbB 激酶抑制剂。它在抑制表皮生长因子受体和 ErbB2 中功能性重要酪氨酸残基的磷酸化方面显示出显著疗效。 该化合物尤其值得注意的是它能够穿过血脑屏障并在过表达表皮生长因子受体和 ErbB2 的人类肿瘤异种移植模型中表现出抗肿瘤活性 .
科学研究应用
In Vitro Studies
JNJ 28871063 has been shown to effectively inhibit the growth of various cancer cell lines that overexpress EGFR and ErbB2. It selectively targets these receptors without affecting non-ErbB-overexpressing cells, indicating its specificity and potential for reducing off-target effects .
In Vivo Studies
Animal models have demonstrated that JNJ 28871063 can penetrate the blood-brain barrier and accumulate in tumors at higher concentrations than in plasma. This property is particularly beneficial for targeting brain tumors, where traditional therapies often fail due to limited penetration .
Case Studies
- Efficacy Against Intracranial Tumors
-
Combination Therapy
- Research indicates that JNJ 28871063 may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, pairing it with ERK inhibitors has shown promising results in preclinical models, potentially leading to more effective treatment regimens for resistant cancers .
Summary of Applications
作用机制
JNJ 28871063 盐酸盐通过抑制 ErbB 受体家族中酪氨酸残基的磷酸化来发挥其作用。这种抑制阻止了负责细胞增殖和存活的下游信号转导途径。该化合物以 22 nM、38 nM 和 21 nM 的 IC50 值靶向表皮生长因子受体、ErbB2 和 ErbB4。 通过穿过血脑屏障,JNJ 28871063 盐酸盐还可以抑制颅内肿瘤,这相对于无法穿透大脑的其他疗法而言具有显著优势 .
准备方法
JNJ 28871063 盐酸盐属于氨基嘧啶肟结构类 。该化合物的合成涉及多个步骤,包括氨基嘧啶核心的形成,以及随后引入肟和其他取代基的功能化。具体的合成路线和反应条件是专有的,并未在公开资料中详细披露。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
JNJ 28871063 盐酸盐经历各种化学反应,主要集中在其与激酶酶的相互作用。该化合物以其对 ErbB 受体家族的抑制活性而闻名,包括表皮生长因子受体、ErbB2 和 ErbB4。这些反应中常用的试剂和条件包括在生理条件下使用 ATP 和激酶酶。 这些反应形成的主要产物是磷酸化蛋白,随后被 JNJ 28871063 盐酸盐抑制 .
相似化合物的比较
JNJ 28871063 盐酸盐因其高选择性、口服生物利用度和能够穿过血脑屏障而独一无二。类似的化合物包括:
拉帕替尼: 另一种双重表皮生长因子受体和 ErbB2 抑制剂,但脑穿透性有限。
厄洛替尼: 一种表皮生长因子受体抑制剂,具有良好的口服生物利用度,但对 ErbB2 的效果较差。
这些比较突出了 JNJ 28871063 盐酸盐的独特优势,尤其是它对脑肿瘤的疗效以及它对多个 ErbB 受体的平衡抑制。
生物活性
JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.
- Molecular Formula : CHClNO.HCl
- Molecular Weight : 519.42 g/mol
- CAS Number : 944342-90-9
- Purity : ≥ 97% (HPLC)
JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.
In Vitro Activity
In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.
In Vivo Activity
Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .
Pharmacokinetics
JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .
Research Findings and Case Studies
Several studies have explored the biological activity of JNJ 28871063:
- Efficacy Against Intracranial Tumors :
- Combination Therapies :
- Pharmacodynamic Studies :
Table 1: IC Values for JNJ 28871063
Target Receptor | IC (nM) |
---|---|
ErbB4 | 21 |
EGFR | 22 |
ErbB2 | 38 |
Table 2: Summary of In Vivo Efficacy Studies
Study Type | Model Description | Outcome |
---|---|---|
Tumor-Bearing Mice | Intracranial ErbB2-overexpressing tumors | Extended survival compared to controls |
Xenograft Models | Human tumors overexpressing EGFR/ErbB2 | Significant tumor growth inhibition |
属性
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-GZPZNDDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。